N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound “N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various functional groups including a carboxamide, a methoxyethyl group, and a chlorophenoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of the chlorophenoxyphenyl group suggests that the compound might have significant aromatic character .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the chlorophenoxy group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings would likely make the compound both hydrophilic and hydrophobic to some extent .Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the potential antimicrobial properties of compounds structurally similar to N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones with confirmed antimicrobial activity, showing promise in combating microbial infections (Patel & Shaikh, 2011). Similarly, Desai et al. (2011) created quinazolinone and 4-thiazolidinone compounds with significant in vitro antibacterial and antifungal activities (Desai, Dodiya & Shihora, 2011).
Synthetic Applications in Chemistry
The compound's chemical structure lends itself to various synthetic applications in chemistry. For example, Srivastava, Neelima, and Bhaduri (1987) provided novel synthetic applications of related quinoline compounds, showcasing their versatility in chemical synthesis (Srivastava, Neelima & Bhaduri, 1987).
Corrosion Inhibition
Quinazoline derivatives, similar to the compound , have been studied for their corrosion inhibition properties. Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel, revealing their potential in protecting metals from corrosion (Kumar et al., 2020).
Antitumor Potential
The structure of quinazoline derivatives has also been explored for antitumor applications. Al-Romaizan, Ahmed, and Elfeky (2019) synthesized novel quinazolinediones with significant antitumor activity, indicating the potential of such compounds in cancer research (Al-Romaizan, Ahmed & Elfeky, 2019).
Future Directions
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c1-32-13-12-28-23(30)20-11-2-15(14-21(20)27-24(28)31)22(29)26-17-5-9-19(10-6-17)33-18-7-3-16(25)4-8-18/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIDEMYGUYLTLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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